Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester is a complex organic compound that features a benzoic acid moiety linked to a hexahydroimidazo[1,5-a]pyrazine ring system through an ethyl ester linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of benzoic acid derivatives with hexahydroimidazo[1,5-a]pyrazine intermediates, followed by esterification with ethanol under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Brønsted acids or metal complexes, can enhance reaction efficiency and selectivity. Additionally, purification steps like recrystallization, distillation, or chromatography are employed to isolate the desired product from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The imidazo[1,5-a]pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions include benzoate salts, reduced imidazo[1,5-a]pyrazine derivatives, and substituted esters or amides. These products can be further functionalized for use in various applications .
Wissenschaftliche Forschungsanwendungen
Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyrazine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and benzyl benzoate share the benzoic acid core but differ in their ester substituents.
Imidazo[1,5-a]pyrazine derivatives: Compounds such as imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine have similar ring structures but differ in their substitution patterns.
Uniqueness
Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester is unique due to the combination of its benzoic acid and hexahydroimidazo[1,5-a]pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
7494-27-1 |
---|---|
Molekularformel |
C15H21N3O2 |
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
ethyl 4-(3,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-2-yl)benzoate |
InChI |
InChI=1S/C15H21N3O2/c1-2-20-15(19)12-3-5-13(6-4-12)18-10-14-9-16-7-8-17(14)11-18/h3-6,14,16H,2,7-11H2,1H3 |
InChI-Schlüssel |
BXJXIIHIVYFWFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CC3CNCCN3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.